![molecular formula C10H18F2N2O B2665123 2-(4-(1,1-difluoroethyl)piperidin-1-yl)-N-methylacetamide CAS No. 2034415-33-1](/img/structure/B2665123.png)
2-(4-(1,1-difluoroethyl)piperidin-1-yl)-N-methylacetamide
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Description
2-(4-(1,1-difluoroethyl)piperidin-1-yl)-N-methylacetamide, commonly known as DF-MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DF-MPAA is a piperidine derivative that has been studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
Antibacterial Activity
Piperidine derivatives have been synthesized and evaluated for their antibacterial potentials. For example, acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores showed moderate inhibition against both Gram-negative and Gram-positive bacterial strains, indicating their potential as antibacterial agents (Iqbal et al., 2017).
Chemical Synthesis and Reactivity
Piperidine and its derivatives serve as key intermediates in the synthesis of novel arylidene derivatives and have been used to explore new chemical reactions and pathways. For instance, chloroacetonitrile reacted with piperidine to afford novel arylidene derivatives, showcasing the versatility of piperidine derivatives in organic synthesis (Khalil et al., 2017).
Cardiovascular Research
Research into piperidine derivatives has also extended into cardiovascular studies. Compounds synthesized from piperidine have been investigated for their cardiovascular activity, providing insights into their potential therapeutic applications (Krauze et al., 2004).
Neuropharmacology
Piperidine derivatives have been examined for their neuropharmacological properties. For example, specific compounds have been identified as novel, potent, and selective H3 receptor antagonists, exhibiting wake-promoting effects without associated hypermotility, indicating their potential in treating sleep disorders (Barbier et al., 2004).
Corrosion Inhibition
In the field of materials science, piperidine derivatives have been explored as corrosion inhibitors for metals, with studies employing quantum chemical calculations and molecular dynamics simulations to assess their effectiveness (Kaya et al., 2016).
properties
IUPAC Name |
2-[4-(1,1-difluoroethyl)piperidin-1-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O/c1-10(11,12)8-3-5-14(6-4-8)7-9(15)13-2/h8H,3-7H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFOCVQMABHQBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)CC(=O)NC)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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